molecular formula C10H6N2O5 B14070338 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid

Cat. No.: B14070338
M. Wt: 234.16 g/mol
InChI Key: YIHZXVATKVZYOP-UHFFFAOYSA-N
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Description

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group at the fourth position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid typically involves the nitration of phenylacetic acid followed by cyclization to form the oxazole ring. One common method includes the reaction of 2-nitrophenylacetic acid with a suitable reagent to induce cyclization and form the oxazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Reduction: Reduction of the nitro group forms 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid.

    Substitution: Halogenation of the phenyl ring forms halogenated derivatives of the compound.

Scientific Research Applications

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)-oxazole-4-carboxylic acid
  • 2-(4-Nitrophenyl)-oxazole-4-carboxylic acid
  • 2-(2-Nitrophenyl)-thiazole-4-carboxylic acid

Uniqueness

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of the oxazole ring also imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H6N2O5

Molecular Weight

234.16 g/mol

IUPAC Name

2-(2-nitrophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H6N2O5/c13-10(14)7-5-17-9(11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14)

InChI Key

YIHZXVATKVZYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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